molecular formula C23H18ClFN2O3S B2725902 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 477712-64-4

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B2725902
CAS No.: 477712-64-4
M. Wt: 456.92
InChI Key: MOFDWVSKMBRVMB-UHFFFAOYSA-N
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Description

The compound 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS: 477712-64-4) is a pyrazole derivative with a molecular formula of C₂₃H₁₈ClFN₂O₃S and a molecular weight of 456.92 g/mol . Its structure features:

  • A pyrazole core substituted at the 1-position with a 4-methylphenylsulfonyl group (electron-withdrawing, enhancing stability and binding affinity).
  • A 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl group at the 3-position, introducing halogenated and aromatic moieties that influence lipophilicity and bioactivity .
    The compound is available in >90% purity for research use and is industrially produced as an intermediate in organic synthesis .

Properties

IUPAC Name

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O3S/c1-16-8-10-19(11-9-16)31(28,29)27-13-12-23(26-27)17-4-2-5-18(14-17)30-15-20-21(24)6-3-7-22(20)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFDWVSKMBRVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole (CAS No. 477711-01-6) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Molecular Characteristics

  • Molecular Formula : C24H18ClFN2O3
  • Molecular Weight : 436.86 g/mol
  • Structure : The compound features a pyrazole core substituted with a chlorofluorobenzyl ether and a methylphenyl sulfonyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.

  • Mechanism of Action : Pyrazole derivatives often act by inhibiting key enzymes involved in cancer progression, such as cyclooxygenases (COX) and various kinases.
  • Case Study : A study reported that certain pyrazole compounds exhibited significant antiproliferative activity against human cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Inhibition of COX Enzymes : Compounds like celecoxib (a COX-2 inhibitor) serve as a reference point for the anti-inflammatory activity of similar structures.
  • Research Findings : Experimental models have shown that pyrazole derivatives can reduce inflammation markers in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Emerging research indicates that certain pyrazole derivatives possess antimicrobial properties:

  • Antibacterial Studies : Some studies have demonstrated effectiveness against resistant strains of bacteria, including MRSA.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of COX and kinases
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis

Comparison with Similar Compounds

Pyrazoline Derivatives (Dihydro-1H-pyrazoles)

Example Compounds :

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (CAS: Not specified)

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Property Target Compound Pyrazoline Derivatives
Core Structure Aromatic pyrazole Partially saturated pyrazoline
Substituents Sulfonyl, halogenated benzyl Aldehyde, ketone, halogenated aryl
Molecular Weight 456.92 g/mol ~280–350 g/mol
Bioactivity Not reported (likely kinase inhibition) Antitumor, antidepressant

Key Differences :

  • The aromatic pyrazole core in the target compound may offer greater metabolic stability and rigidity, favoring prolonged activity .

Trifluoromethyl-Substituted Pyrazoles

Example Compound : 3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole

Property Target Compound Trifluoromethyl Analog
1-Position Group 4-Methylphenylsulfonyl 4-(Trifluoromethyl)benzyl
Electron Effects Strongly electron-withdrawing (sulfonyl) Moderately electron-withdrawing (CF₃)
Lipophilicity (LogP) Higher (due to Cl/F/SO₂) Lower (CF₃ less lipophilic)

Key Differences :

  • The sulfonyl group in the target compound enhances hydrogen-bonding capacity and metabolic resistance compared to the trifluoromethyl group , which primarily increases electronegativity .

Simple Fluorophenyl Pyrazoles

Example Compound : 4-(4-Fluorophenyl)-3-methyl-1H-pyrazole (CAS: 1Z6)

Property Target Compound Simple Fluorophenyl Pyrazole
Substituents Complex (Cl, F, SO₂, benzyl) Minimal (F, methyl)
Molecular Weight 456.92 g/mol 176.19 g/mol
Potential Use Drug intermediate Basic pharmacophore scaffold

Key Differences :

  • The target compound’s halogenated benzyloxy group and sulfonyl substitution significantly increase steric bulk and electronic complexity, likely improving target selectivity .

Sulfonamide-Containing Heterocycles

Example Compound : 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole

Property Target Compound Thiazolo-Pyrrolo-Pyrrole
Core Structure Monocyclic pyrazole Polycyclic fused system
Sulfonyl Position 1-Position 6-Position
Bioactivity Unreported Not specified (structural study)

Key Differences :

  • The polycyclic system in the thiazolo-pyrrolo-pyrrole may enhance binding to planar enzyme active sites, whereas the pyrazole’s monocyclic structure offers synthetic simplicity .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s sulfonyl group and halogenated benzyloxy moiety suggest utility in kinase inhibition or antimicrobial applications, though specific studies are lacking .
  • Synthetic Challenges : Introducing the 2-chloro-6-fluorobenzyloxy group requires precise ortho-substitution control, differing from simpler pyrazoline syntheses (e.g., hydrazine condensations in ) .
  • Safety Profile : GHS data indicate handling precautions for halogenated pyrazoles, similar to other aryl halides .

Q & A

Q. What are the recommended synthetic routes for 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Intermediate preparation : Start with the synthesis of the 3-[(2-chloro-6-fluorobenzyl)oxy]phenyl moiety through nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and 3-hydroxyphenylboronic acid under Suzuki coupling conditions (catalyst: Pd(PPh₃)₄, base: Na₂CO₃, solvent: DME/H₂O) .

Pyrazole ring formation : Use a cyclocondensation reaction between the intermediate and a sulfonyl hydrazine derivative (e.g., 4-methylphenylsulfonyl hydrazine) in ethanol under reflux (72 hours, 80°C) .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of phenylboronic acid to benzyl chloride) and catalyst loading (5 mol% Pd) to improve yields (>70%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm the presence of the sulfonyl group (δ 3.1–3.3 ppm for methyl protons in 1^1H NMR; δ 125–130 ppm for sulfonyl carbons in 13^{13}C NMR) and fluorobenzyl ether linkage (δ 5.2–5.5 ppm for -OCH₂-) .
  • X-ray crystallography : Resolve the crystal structure to verify stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the sulfonyl oxygen and pyrazole N-H) .
  • Mass spectrometry : Validate molecular weight (expected [M+H]⁺: ~485.8 Da) using ESI-MS .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Kinase inhibition : Test against tyrosine kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays (48-hour exposure, 10–100 µM concentration range) .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (37°C, 24 hours) using HPLC quantification .

Advanced Research Questions

Q. How can computational modeling elucidate the binding mechanism of this compound with its putative targets?

Methodological Answer:

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR PDB: 1M17). Focus on the sulfonyl group’s role in hydrogen bonding with Lys721 and the fluorobenzyl moiety’s hydrophobic packing in the ATP-binding pocket .

MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) for affinity prediction .

SAR analysis : Compare with analogs (e.g., 3-fluorobenzyl vs. 2-chloro-6-fluorobenzyl derivatives) to identify critical substituents for activity .

Q. How should researchers address contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?

Methodological Answer:

Metabolic stability : Test hepatic microsomal stability (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of the pyrazole ring) .

Formulation optimization : Encapsulate in PEGylated liposomes or use cyclodextrin complexes to enhance bioavailability .

Off-target profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler™) to rule out non-specific binding .

Q. What strategies can resolve low yields during the final cyclocondensation step?

Methodological Answer:

Catalyst screening : Replace traditional acids (e.g., HCl) with Lewis acids (e.g., ZnCl₂, 10 mol%) to accelerate ring closure .

Solvent optimization : Switch from ethanol to DMF or toluene to improve solubility of intermediates .

Microwave-assisted synthesis : Reduce reaction time from 72 hours to 2 hours (150°C, 300 W) while maintaining yields (~65%) .

Q. How can researchers validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

ROS detection : Use DCFH-DA probes in H₂O₂-stimulated RAW 264.7 macrophages (flow cytometry analysis) .

Enzymatic assays : Measure SOD and CAT activity in treated cells (commercial kits, e.g., Cayman Chemical) .

Gene expression : Perform qRT-PCR for Nrf2 and HO-1 to confirm pathway activation .

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